molecular formula C14H17NO3 B2564004 1-(1,3-Dioxaindane-5-carbonyl)azepane CAS No. 154235-79-7

1-(1,3-Dioxaindane-5-carbonyl)azepane

Cat. No.: B2564004
CAS No.: 154235-79-7
M. Wt: 247.294
InChI Key: ABPXISKFLMGPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dioxaindane-5-carbonyl)azepane is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes a 1,3-dioxaindane moiety and an azepane ring. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

1-(1,3-Dioxaindane-5-carbonyl)azepane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties and its ability to interact with biological targets.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Azepan-1-yl(1,3-benzodioxol-5-yl)methanone is a chemical compound that has been shown to act via dopamine, serotonin, and norepinephrine transporters in the central nervous system . These neurotransmitters are the primary targets of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone and play crucial roles in regulating mood, sleep, attention, and pain.

Mode of Action

The interaction of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone with its targets results in an increase in the concentrations of these neurotransmitters . This increase can lead to changes in mood, attention, and other neurological functions.

Biochemical Pathways

The biochemical pathways affected by Azepan-1-yl(1,3-benzodioxol-5-yl)methanone are primarily those involved in the synthesis, release, and reuptake of dopamine, serotonin, and norepinephrine . The downstream effects of these changes can include alterations in mood, sleep patterns, and other neurological functions.

Result of Action

The molecular and cellular effects of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone’s action are primarily seen in the increased concentrations of dopamine, serotonin, and norepinephrine in the central nervous system . These changes can lead to alterations in various neurological functions, including mood, sleep, and attention.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone. Factors such as temperature, pH, and the presence of other substances can affect the stability and effectiveness of the compound . .

Future Directions

The compound and its related structures may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Preparation Methods

The synthesis of 1-(1,3-Dioxaindane-5-carbonyl)azepane typically involves the reaction of 1,3-dioxaindane with azepane under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

1-(1,3-Dioxaindane-5-carbonyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-(1,3-Dioxaindane-5-carbonyl)azepane can be compared with other similar compounds, such as:

    1-(1,3-Dioxaindane-5-carbonyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(1,3-Dioxaindane-5-carbonyl)morpholine: Contains a morpholine ring, which imparts different chemical properties.

    1-(1,3-Dioxaindane-5-carbonyl)pyrrolidine: Features a pyrrolidine ring, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of the 1,3-dioxaindane moiety, which imparts unique chemical and biological properties .

Properties

IUPAC Name

azepan-1-yl(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)18-10-17-12/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPXISKFLMGPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.